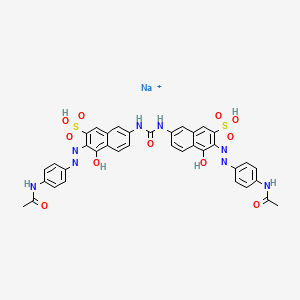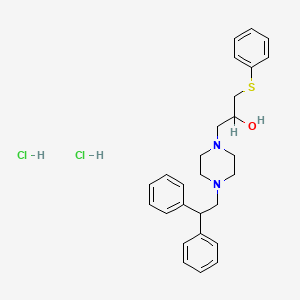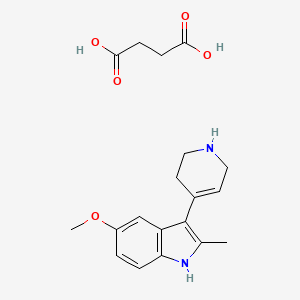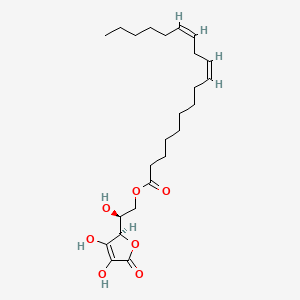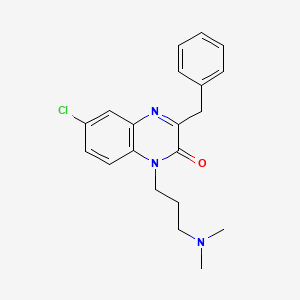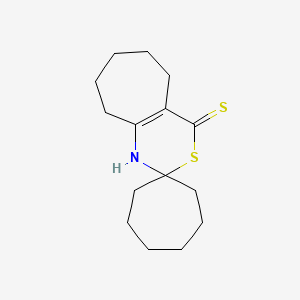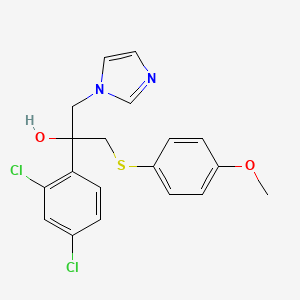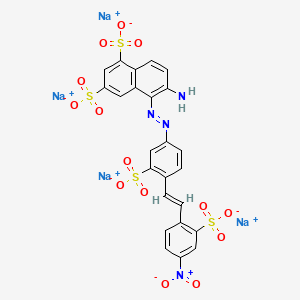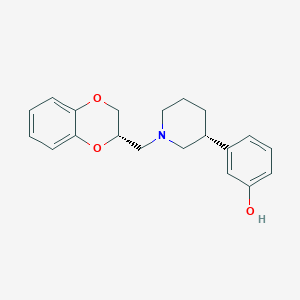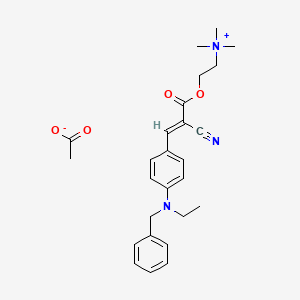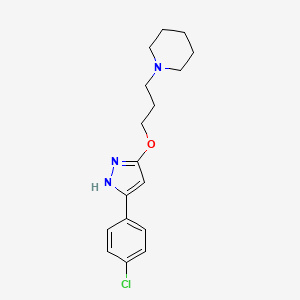
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a 4-chlorophenyl group attached to the pyrazole ring adds to its structural complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- can be achieved through a multi-step process. One common method involves the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl)propyl mesylate . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine or pyrazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Uniqueness
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- is unique due to its specific structural features, including the combination of a piperidine ring, a pyrazole ring, and a 4-chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
86871-46-7 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC名 |
1-[3-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]propyl]piperidine |
InChI |
InChI=1S/C17H22ClN3O/c18-15-7-5-14(6-8-15)16-13-17(20-19-16)22-12-4-11-21-9-2-1-3-10-21/h5-8,13H,1-4,9-12H2,(H,19,20) |
InChIキー |
IJKMZKAORXPIKH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCOC2=NNC(=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


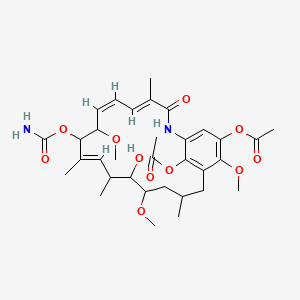
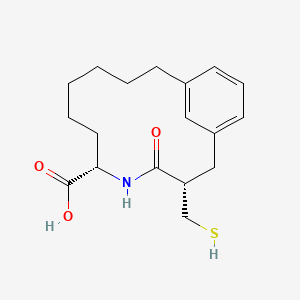
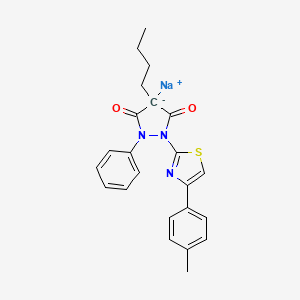
![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
